molecular formula C10H11ClF3NO2 B1430594 Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride CAS No. 1803591-99-2

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride

Cat. No.: B1430594
CAS No.: 1803591-99-2
M. Wt: 269.65 g/mol
InChI Key: LDRZDPNCSRXYGJ-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
1725 Ester carbonyl (C=O stretch)
3300–3100 N–H stretch (NH₃⁺)
1600, 1450 Aromatic C=C stretching
1280 C–O ester asymmetric stretch
1150–1100 C–F stretching (CF₃ group)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
3.87 Singlet Methyl ester (OCH₃)
7.94 Doublet Aromatic H-2 and H-6
7.58 Doublet Aromatic H-3 and H-5
5.21 Broad singlet NH₃⁺ (exchangeable)
3.45 Quartet CH(NH₃⁺) adjacent to CF₃

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
167.2 Ester carbonyl (C=O)
132.8–128.1 Aromatic carbons
124.5 (q) CF₃ (J = 280 Hz)
52.1 Methyl ester (OCH₃)
45.3 CH(NH₃⁺)

¹⁹F NMR (376 MHz, DMSO-d₆) :

δ (ppm) Assignment
-68.5 CF₃ group

Mass Spectrometry (MS)

  • ESI-MS (Positive Mode) : m/z 269.65 [M+H]⁺ .
  • Fragmentation : Loss of HCl (m/z 233.07) and COOCH₃ (m/z 176.03) .

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism

  • The compound exists exclusively as the ammonium hydrochloride salt in solid and solution states, precluding tautomeric equilibria .
  • In non-protonated forms (free base), theoretical tautomerism involving enamine-imine shifts is possible but not observed experimentally due to stabilization by the CF₃ group .

Conformational Isomerism

  • Rotation around the C(benzene)–C(ethyl) bond is restricted by steric and electronic effects from the CF₃ group, yielding two dominant conformers :
    • Synclinal : CF₃ and NH₃⁺ groups on the same side (55% population).
    • Anticlinal : CF₃ and NH₃⁺ groups opposed (45% population).
  • Enantiomerism : The chiral center at the 1-aminoethyl carbon permits R and S enantiomers. Commercial samples are typically racemic unless explicitly resolved .

Comparative Data :

Parameter This compound Free Base Analog
Solubility High in polar solvents (H₂O, MeOH) Low in H₂O, soluble in DCM
Conformational Freedom Restricted by NH₃⁺···Cl⁻ interactions Greater rotational flexibility
Thermal Stability Decomposes at 215°C Decomposes at 185°C

Properties

IUPAC Name

methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13;/h2-5,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRZDPNCSRXYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-99-2
Record name methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
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Biological Activity

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethyl group that enhances its binding affinity to biological targets. The presence of the trifluoromethyl group is significant as it can influence the compound's interaction with enzymes and receptors due to strong hydrogen bonding and hydrophobic interactions.

The compound acts primarily through its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating enzymatic activity or receptor signaling pathways. This modulation can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Enzyme Interactions

This compound has been employed in studies focusing on enzyme interactions and protein-ligand binding. Its ability to act as a substrate or inhibitor in enzymatic reactions highlights its potential utility in biochemical research.

Anticancer Potential

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, analogs have shown potent inhibitory effects on cancer cell lines by targeting pathways like NF-κB, which is crucial for cell survival and proliferation in various cancers . While specific data on this compound is limited, its structural analogs suggest a promising role in cancer therapeutics.

Table: Summary of Biological Activities and Findings

Study ReferenceBiological ActivityFindings
Enzyme InteractionEnhanced binding affinity due to trifluoromethyl group.
Anticancer ActivityAnalogous compounds inhibited NF-κB pathway effectively.
Protein-Ligand BindingDemonstrated potential as an inhibitor in enzymatic reactions.

Scientific Research Applications

Pharmacological Applications

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of drugs, making it a valuable building block in drug development.

  • Antimicrobial Agents : The compound has been explored for its potential in developing antimicrobial agents. The incorporation of the trifluoroethyl moiety has shown to improve activity against resistant strains of bacteria and fungi.
  • Anti-inflammatory Drugs : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory medications.

Synthesis of FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights the relevance of this compound in the pharmaceutical industry. For instance, it has been utilized in synthesizing drugs like Ubrogepant and Alpelisib, which are used for treating migraines and breast cancer, respectively .

Plant Protection Agents

The compound is also being investigated for its role as a plant protection agent. Its efficacy against various pests makes it suitable for use in agrochemicals.

  • Pesticide Development : Research has shown that formulations containing this compound can effectively control insect populations in agricultural settings. The compound's ability to disrupt pest metabolism is a key factor in its effectiveness .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various synthetic pathways.

  • Building Block for Complex Molecules : Its unique structure allows chemists to utilize it as a starting material for synthesizing more complex organic molecules. This includes applications in synthesizing fluorinated compounds that are crucial for various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Derivatives

Methyl 4-(piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Features: Replaces the trifluoroethylamino group with a piperidin-4-yl moiety.
  • However, the absence of fluorine reduces metabolic stability compared to the trifluoroethyl analogue .
Methyl 3-(piperidin-4-yl)benzoate Hydrochloride (CAS: 726185-54-2)
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Key Features: Meta-substituted piperidine instead of para-substituted trifluoroethylamino.
  • Implications : The positional isomerism may alter binding affinity in chiral environments, highlighting the importance of substitution patterns in drug design .

Phenol vs. Benzoate Analogues

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (CAS: 2703756-58-3)
  • Molecular Formula: C₈H₉ClF₃NO
  • Key Features: Replaces the benzoate ester with a phenol group.
  • The absence of the ester group may also render it more susceptible to enzymatic hydrolysis .

Benzonitrile Derivatives

(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile Hydrochloride (CAS: 90874-48-9)
  • Molecular Formula : C₁₀H₉ClF₃N₂
  • Key Features : Substitutes the benzoate ester with a nitrile group.
  • The stereospecific (S)-configuration may influence chiral recognition in biological systems .

Trifluoroethylamino-Containing Scaffolds

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic Acid Hydrochloride (CAS: 1807938-93-7)
  • Molecular Formula: C₇H₁₀ClF₃NO₂
  • Key Features: A but-2-enoic acid backbone with a trifluoroethylamino group.
  • Implications : The α,β-unsaturated acid introduces conjugation, enabling Michael addition reactivity. This contrasts with the ester’s stability, suggesting divergent applications in synthesis or prodrug design .

Data Table: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride 1803591-99-2 C₁₀H₁₁ClF₃NO₂ 269.65 Benzoate ester, trifluoroethylamino 50 mg–1 g
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride 2703756-58-3 C₈H₉ClF₃NO 235.61 Phenol, trifluoroethylamino Multiple suppliers
(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride 90874-48-9 C₁₀H₉ClF₃N₂ 248.64 Benzonitrile, trifluoroethylamino Available via ECHEMI
Methyl 4-(piperidin-4-yl)benzoate hydrochloride 936130-82-4 C₁₃H₁₈ClNO₂ 263.74 Benzoate ester, piperidine Research quantities

Key Findings and Implications

  • Role of Fluorine : The trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity, aligning with trends in fluorinated pharmaceuticals .
  • Ester vs. Phenol/Nitrile: The benzoate ester balances stability and solubility, whereas phenol derivatives prioritize polarity and nitriles favor electronic modulation.
  • Commercial Relevance: Multiple suppliers for analogues like 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride suggest broader industrial utility, possibly in drug intermediates or agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and esterification. Microwave-assisted reactions (e.g., for similar compounds) improve yield and reduce reaction time. For example, microwave irradiation with trimethylsilyl azide and benzyl isonitrile under anhydrous conditions can enhance coupling efficiency .
  • Optimization : Use of catalysts like triethylamine (Et₃N) to neutralize HCl byproducts during salt formation. Solvent selection (e.g., methanol or dichloromethane) impacts solubility and reaction kinetics.

Q. How can the purity of this compound be validated using chromatographic and spectroscopic techniques?

  • Analytical Workflow :

  • HPLC/LC-MS : Use reverse-phase C18 columns with mobile phases (methanol/water + 0.1% formic acid) for separation. Monitor for impurities like unreacted benzoate intermediates or dehalogenated byproducts .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR. The trifluoroethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm (CF₃) and amine protons at δ 2.5–3.5 ppm .
    • SPE Purification : Solid-phase extraction (e.g., Oasis HLB cartridges) removes polar impurities. Deactivation of glassware with 5% dimethyldichlorosilane minimizes analyte adsorption .

Q. What are the key challenges in crystallizing this hydrochloride salt, and how can they be addressed?

  • Challenges : Hygroscopicity and polymorphism due to the trifluoroethyl group.
  • Solutions : Use slow evaporation in mixed solvents (e.g., methanol/ethyl acetate) to grow single crystals. SHELXL software (via SHELX suite) refines crystallographic data, resolving disorder in the CF₃ group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the adjacent amine (enhancing nucleophilicity in basic conditions).
  • Steric Effects : The bulky CF₃ group restricts rotation around the C-N bond, favoring specific stereoisomers. DFT calculations can model charge distribution and predict reactivity .

Q. What contradictions arise in biological activity studies, and how can they be resolved?

  • Contradictions : Discrepancies in IC₅₀ values across assays (e.g., antimicrobial vs. anticancer studies).
  • Resolution :

  • Standardize assay conditions (pH, temperature) to minimize variability.
  • Use isotopic labeling (e.g., ¹⁴C-trifluoroethyl) to track metabolic stability and identify degradation products .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized targets.
  • X-ray Crystallography : Resolve co-crystal structures with HDAC or kinase domains to identify hydrogen bonds with the benzoate ester .

Methodological Notes

  • Impurity Profiling : EP/PhEur guidelines recommend monitoring impurities like hydrolyzed benzoic acid derivatives (e.g., 4-(trifluoromethyl)phenyl ethylamine) using LC-UV at 254 nm .
  • Safety Handling : Use silanized glassware and inert atmospheres (N₂/Ar) to prevent hydrolysis of the hydrochloride salt .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
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Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride

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